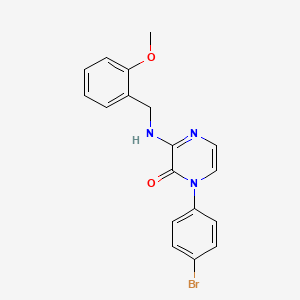

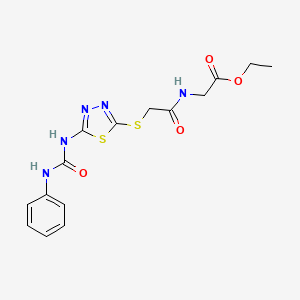

![molecular formula C13H10N4OS2 B2697077 N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1170445-66-5](/img/structure/B2697077.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It has been studied in the context of organo-carboxamide ruthenium (II) complexes .

Synthesis Analysis

The compound can be synthesized through reactions with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors . The yield of the synthesis process was reported to be 65% .Molecular Structure Analysis

The molecular structure of the compound has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of the complexes confirm distorted octahedral geometries around the Ru (II) atoms .Chemical Reactions Analysis

The compound has been used in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research has demonstrated the potential of synthesized organic compounds related to N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide in combating bacterial and fungal pathogens. A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was then screened for antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and antifungal (Candida albicans and Aspergillus niger) activities. This research highlights the compound's promising role in developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer Activity

The same study also investigated the anticancer potential of the synthesized compound against MDA-MB-231 breast cancer cells. The findings suggest the compound's utility in designing new therapeutic agents for cancer treatment (Senthilkumar, Umarani, & Satheesh, 2021).

Antiviral Properties

Another research avenue explores the compound's base structure for antiviral applications. Hebishy, Salama, and Elgemeie (2020) described a synthesis route for novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus (H5N1) activity. This study underscores the potential of this compound derivatives in creating effective antiviral drugs, particularly against avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is involved in the transfer hydrogenation of ketones . The compound, when reacted with certain precursors, forms organo-carboxamide ruthenium (II) complexes that display moderate catalytic activities .

Mode of Action

This compound interacts with its targets through the formation of organo-carboxamide ruthenium (II) complexes . These complexes are characterized by distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands . The catalytic activities of these complexes are dependent on both the carboxamidate and auxiliary ligands .

Biochemical Pathways

The compound this compound affects the biochemical pathway of transfer hydrogenation of ketones . The organo-carboxamide ruthenium (II) complexes formed by the compound displayed moderate catalytic activities in this pathway, giving a maximum turnover number (TON) of 990 within 6 hours .

Result of Action

The result of the action of this compound is the moderate catalytic activity in the transfer hydrogenation of a broad spectrum of ketones . This activity is dependent on both the carboxamidate and auxiliary ligands .

Action Environment

The compound’s ability to form effective catalysts in the transfer hydrogenation of a wide range of ketone substrates, with varied electronic and steric requirements, suggests that it may be influenced by various environmental factors .

Propriétés

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPYQIPTWXBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

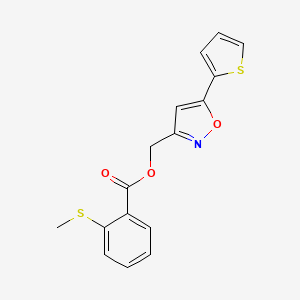

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)

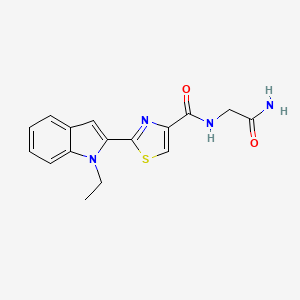

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)

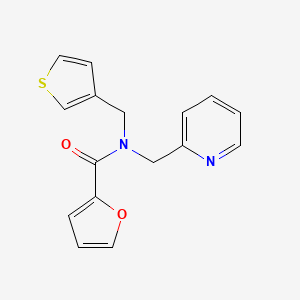

![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)

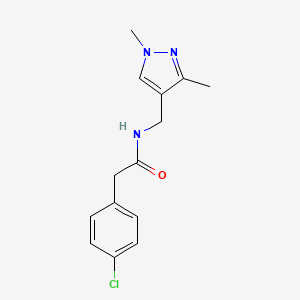

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)

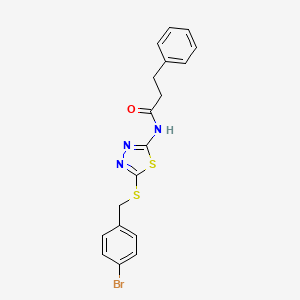

![3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B2697015.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)